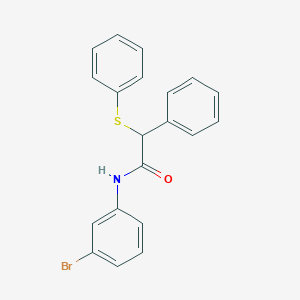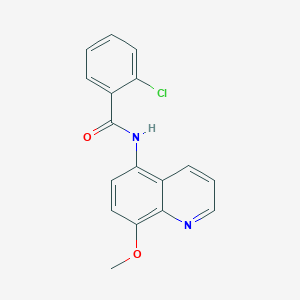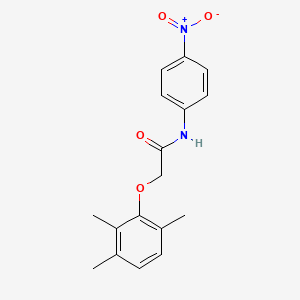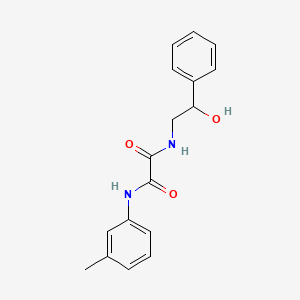
N-(3-bromophenyl)-2-phenyl-2-(phenylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-phenyl-2-(phenylthio)acetamide, commonly known as BPTAA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. BPTAA belongs to the class of thioamide compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of BPTAA is not fully understood, but studies have shown that it inhibits the activity of certain enzymes that are involved in cell proliferation and survival. BPTAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BPTAA has been shown to have anti-inflammatory properties by inhibiting the activity of certain pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPTAA has been shown to have a number of biochemical and physiological effects. Studies have shown that BPTAA can inhibit the activity of certain enzymes that are involved in cell proliferation and survival. BPTAA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, BPTAA has been shown to have anti-inflammatory properties by inhibiting the activity of certain pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using BPTAA in lab experiments is its high purity and good yield. BPTAA has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using BPTAA is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on BPTAA. One area of research is the development of new drugs based on BPTAA for the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of BPTAA, which could lead to the development of more effective drugs. Additionally, research could be conducted on the synthesis of BPTAA and its derivatives to improve the yield and purity of the compound. Overall, BPTAA is a promising compound with many potential applications in various scientific fields.
合成法
BPTAA can be synthesized through a multistep process involving the reaction of 3-bromophenylboronic acid with 2-phenylthioacetic acid, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final product is obtained by the reaction of the resulting intermediate with acetic anhydride. The synthesis of BPTAA has been optimized to yield a high purity product with good yield.
科学的研究の応用
BPTAA has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPTAA is in the development of new drugs for the treatment of cancer. Studies have shown that BPTAA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPTAA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(3-bromophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-16-10-7-11-17(14-16)22-20(23)19(15-8-3-1-4-9-15)24-18-12-5-2-6-13-18/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYBOTSYYBSPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC=C2)Br)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)
![1-(2-iodophenyl)-3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5147188.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-mesitylacetamide](/img/structure/B5147193.png)


![methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)

![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)
![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)


![ethyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5147284.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)